molecular formula C15H18N2O4 B5621540 Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- CAS No. 108132-57-6

Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)-

Cat. No.: B5621540
CAS No.: 108132-57-6
M. Wt: 290.31 g/mol
InChI Key: KUFQYQWVZDXHJN-UHFFFAOYSA-N
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Description

Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- typically involves the condensation of 3,5-dimethylpyrazole with 3,4,5-trimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon of the benzoyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine

In medicine, pyrazole derivatives are explored for their anti-inflammatory, analgesic, and anticancer properties. The unique structure of pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- makes it a promising candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- lies in its combination of the pyrazole ring with the trimethoxybenzoyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-9-6-10(2)17(16-9)15(18)11-7-12(19-3)14(21-5)13(8-11)20-4/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFQYQWVZDXHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148418
Record name Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108132-57-6
Record name Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108132576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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